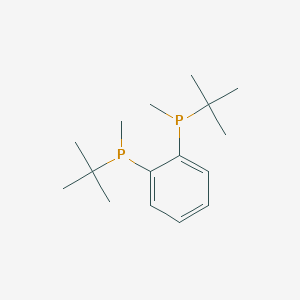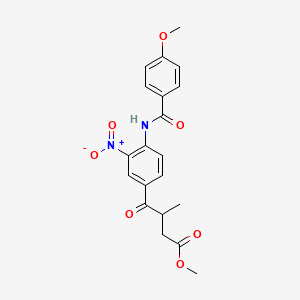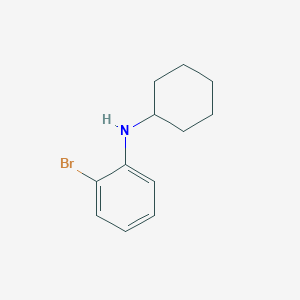![molecular formula C7H8O B1601391 Bicyclo[3.2.0]hept-3-en-6-one CAS No. 54074-60-1](/img/structure/B1601391.png)
Bicyclo[3.2.0]hept-3-en-6-one
Descripción general
Descripción
Bicyclo[3.2.0]hept-3-en-6-one: is a bicyclic compound with a unique structure that includes a seven-membered ring fused with a three-membered ring. This compound is of significant interest in organic chemistry due to its strained ring system and potential for various chemical transformations.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Bicyclo[3.2.0]hept-3-en-6-one is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology and Medicine:
Enzyme Studies: The compound is used to study enzyme-catalyzed reactions, particularly those involving Baeyer-Villiger oxidation.
Industry:
Material Science: It is used in the development of new materials with unique properties due to its strained ring system.
Mecanismo De Acción
Target of Action
Bicyclo[3.2.0]hept-3-en-6-one is a chemical compound that primarily targets enzymes such as monooxygenases and hydrolases . These enzymes play a crucial role in various biochemical reactions, including the oxidation and hydrolysis of substrates.
Mode of Action
The compound interacts with its targets through a process known as enantioselective Baeyer-Villiger oxidation . This reaction involves the oxidation of the compound, resulting in the formation of a new compound with a different configuration. The process is enantioselective, meaning it favors the formation of one enantiomer over the other.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Baeyer-Villiger oxidation pathway . This pathway involves the oxidation of ketones to esters or lactones. The compound is also used in the synthesis of a series of chalcone derivatives by reacting with arylaldehydes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the configuration of molecules through oxidation reactions . These changes can lead to the formation of new compounds, such as chalcone derivatives, which have various applications in chemical and pharmaceutical industries .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be air sensitive , which means its reactivity and stability can be affected by exposure to air. Additionally, the compound’s action can be influenced by the presence of certain microorganisms, as it is used to analyze the extremophile enzymes in microorganisms isolated from a deep-water petroleum reservoir and at high temperatures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Methyl 3,6-dimethyl-3-hydroxy-6-heptenoate Synthesis:
3,6-Dimethyl-3-hydroxy-6-heptenoic Acid Formation:
1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one Synthesis:
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bicyclo[3.2.0]hept-3-en-6-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the strained ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reagents such as bromine or chlorine can be used under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Halogenated this compound compounds.
Comparación Con Compuestos Similares
Bicyclo[3.2.0]hept-2-en-6-one: Similar structure but with different ring fusion positions.
Bicyclo[3.2.0]heptane: Lacks the double bond and ketone group, making it less reactive.
Bicyclo[3.2.0]hept-3-en-2-one: Similar structure but with the ketone group at a different position.
Uniqueness:
Strained Ring System: The unique ring strain in bicyclo[3.2.0]hept-3-en-6-one makes it highly reactive and suitable for various chemical transformations.
Versatility: Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, makes it a valuable compound in synthetic organic chemistry.
Propiedades
IUPAC Name |
bicyclo[3.2.0]hept-3-en-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-7-4-5-2-1-3-6(5)7/h1,3,5-6H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOYRBXLERDCAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513339 | |
| Record name | Bicyclo[3.2.0]hept-3-en-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54074-60-1 | |
| Record name | Bicyclo[3.2.0]hept-3-en-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bicyclo[3.2.0]hept-3-en-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes to bicyclo[3.2.0]hept-3-en-6-ones?
A1: A widely used approach involves the conversion of 3-hydroxy-6-heptenoic acids to bicyclo[3.2.0]hept-3-en-6-ones using acetic anhydride and potassium acetate. [, , , ] This method allows for the introduction of methyl substituents at various positions on the ring system. Another method utilizes a [2+2]-cycloaddition of an enantiopure amide, derived from an acid and a chiral oxazolidinone auxiliary, with in situ-generated keteniminium salts. []
Q2: Why is the stereochemistry of bicyclo[3.2.0]hept-3-en-6-ones significant?
A2: These compounds possess a chiral center at the bridgehead carbon (C6). The stereochemistry at this position significantly influences their reactivity and applications, particularly in asymmetric synthesis where they serve as valuable chiral building blocks for complex molecules like prostaglandins and natural products. [, , ]
Q3: Can you elaborate on the use of bicyclo[3.2.0]hept-3-en-6-ones in the synthesis of grandisol?
A3: Researchers have explored both enantiospecific and racemic approaches to grandisol utilizing bicyclo[3.2.0]heptan-endo-2-ol, a key intermediate derived from bicyclo[3.2.0]hept-3-en-6-one. [, ] While these methods provided valuable insights, limitations in scalability and practicality spurred the development of alternative strategies.
Q4: How do microorganisms contribute to the synthesis of enantiomerically pure bicyclo[3.2.0]hept-3-en-6-ols?
A4: Baker's yeast has been employed to reduce bicyclo[3.2.0]hept-3-en-6-ones, yielding a mixture of enantiomerically pure (6S)-endo- and (6S)-exo-alcohols. [] Additionally, Bacillus stearothermophilus can selectively oxidize racemic endo-alcohols, enabling the resolution of endo-enantiomers with high enantiomeric excesses. []
Q5: How can N-bromosuccinimide (NBS) be utilized in reactions involving bicyclo[3.2.0]hept-3-en-6-ones?
A5: NBS induces lactonization of bicyclo[3.2.0]hept-3-en-6-ones, leading to the formation of lactone derivatives. [, ] This reaction expands the synthetic utility of these compounds by providing access to a new class of bicyclic structures with potential biological activity.
Q6: What are the potential applications of bicyclo[3.2.0]heptane-2-endo,7-endo-diols derived from bicyclo[3.2.0]hept-3-en-6-ones?
A6: Bicyclo[3.2.0]hept-3-en-6-ones can be stereoselectively converted into their corresponding bicyclo[3.2.0]heptane-2-endo,7-endo-diols. [] These diols, with their chiral rigid backbone, hold promise as precursors for synthesizing chiral bidentate ligands, valuable tools in asymmetric catalysis. [, ]
Q7: What photochemical reactions have been investigated with this compound derivatives?
A7: Studies have examined the photolysis of azoalkanes derived from this compound. [] These reactions provided insights into the mechanisms of denitrogenation and rearrangement processes, highlighting the influence of spin states and electronic configurations on product formation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(Methoxymethyl)phenyl]methanol](/img/structure/B1601313.png)






![13-bromo-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B1601324.png)



